N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a chromene core substituted with an ethoxy group and a carboxamide moiety attached to a 2,6-diethylphenyl group.
Preparation Methods
The synthesis of N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Attachment of the Carboxamide Moiety: The carboxamide moiety can be attached through an amide coupling reaction using 2,6-diethylphenylamine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like thiols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its chromene core.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Induction of Apoptosis: The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes, leading to cell death.
Comparison with Similar Compounds
N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives such as:
N-(2,6-diethylphenyl)-2-chloroacetamide: This compound has a similar phenyl group but differs in the presence of a chloroacetamide moiety instead of a chromene core.
3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: This compound features a quinoline core and different substituents, highlighting the structural diversity within this class of compounds.
Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide): A selective herbicide with a similar phenyl group but different functional groups, used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chromene core, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-14-9-7-10-15(5-2)19(14)23-21(24)17-13-16-11-8-12-18(26-6-3)20(16)27-22(17)25/h7-13H,4-6H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQWBUWNSYCDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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